

# Preventing the formation of genotoxic impurities in Denagliptin Tosylate

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## **Technical Support Center: Denagliptin Tosylate**

Welcome to the Technical Support Center for **Denagliptin Tosylate**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of genotoxic impurities during the synthesis and analysis of **Denagliptin Tosylate**.

### Frequently Asked Questions (FAQs)

Q1: What are the primary potential genotoxic impurities (PGIs) of concern in the synthesis of **Denagliptin Tosylate**?

A1: The primary potential genotoxic impurities in the manufacturing of **Denagliptin Tosylate** are alkyl esters of p-toluenesulfonic acid (tosylates). Specifically, isopropyl tosylate and ethyl tosylate are of concern. These impurities are not degradation products of the Denagliptin molecule itself but are formed from materials used in the synthesis.

Q2: How are these genotoxic tosylate impurities formed?

A2: These impurities are formed through the esterification of p-toluenesulfonic acid (p-TSA) with residual alcohol solvents used during the manufacturing process. The final step of the **Denagliptin Tosylate** synthesis involves the use of p-TSA in isopropanol to form the tosylate salt, creating a risk of forming isopropyl tosylate, especially at elevated temperatures.[1][2] If



ethanol or other alcohols are used in preceding steps and are not adequately removed, their corresponding tosylate esters, such as ethyl tosylate, could also be formed.

Q3: What are the regulatory limits for these genotoxic impurities?

A3: The acceptable intake for a genotoxic impurity is determined by the Threshold of Toxicological Concern (TTC), which is generally 1.5 µg per day for long-term drug administration.[1][2][3][4] The specific limit in parts per million (ppm) is calculated based on the maximum daily dose of the drug. Clinical trials for Denagliptin have used doses up to 15 mg per day.[5] Based on this, the concentration limit for each genotoxic impurity would be:

Limit (ppm) = TTC ( $\mu$  g/day ) / Maximum Daily Dose ( g/day ) Limit (ppm) = 1.5  $\mu$ g / 0.015 g = 100 ppm

Therefore, each potential genotoxic impurity should be controlled at or below 100 ppm.

Q4: What are the primary control strategies to prevent the formation of tosylate impurities?

A4: The primary control strategies include:

- Process Optimization: Carefully control reaction temperature and time during the salt formation step. Minimize the excess of p-toluenesulfonic acid used.
- Solvent Selection and Removal: Use non-alcoholic solvents where possible. Ensure efficient removal of residual alcohols from intermediate steps before the introduction of p-TSA.
- Purification: The final active pharmaceutical ingredient (API) should be purified through
  recrystallization to remove any tosylate impurities that may have formed. Washing the filter
  cake with a suitable solvent, like isopropanol, has been shown to be effective in removing
  impurities.[1][2]
- Water Content Control: While seemingly counterintuitive, controlling the presence of a small amount of water can hydrolyze the highly reactive tosyl chloride, a potential precursor to tosylate esters, thereby preventing their formation. However, excess water can lead to other issues.[6]

### **Troubleshooting Guide**



Problem	Potential Cause	Recommended Action
High levels of isopropyl tosylate detected in the final API.	1. Excess p-toluenesulfonic acid in the salt formation step.2. High temperature or prolonged reaction time during salt formation.3. Inefficient purification or washing of the final product.	1. Use a stoichiometric amount of p-TSA relative to the Denagliptin base.2. Lower the reaction temperature and shorten the reaction time.  Monitor the reaction for completion.3. Optimize the recrystallization solvent system and ensure adequate washing of the API cake.
Detection of ethyl tosylate in the API.	Residual ethanol from a previous synthesis step reacting with p-TSA.	Review the entire synthesis process to identify and eliminate sources of ethanol. Improve the drying and purification of intermediates before the final salt formation step.
Inconsistent or high blank levels in the analytical method.	Contamination of glassware, solvents, or the analytical instrument with tosylate impurities.	Use dedicated and thoroughly cleaned glassware. Run solvent blanks to ensure the purity of the mobile phase and diluents. Clean the injector and column of the chromatography system.
Poor recovery of tosylate impurities during sample analysis.	Matrix effects from the Denagliptin Tosylate API.[7]	Optimize the sample preparation method. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to separate the impurities from the API matrix before analysis.

## **Experimental Protocols**



# Protocol 1: GC-MS Method for Isopropyl Tosylate and Ethyl Tosylate

This method is suitable for the sensitive detection and quantification of volatile tosylate impurities.

#### 1. Instrumentation:

- Gas chromatograph with a mass spectrometer (GC-MS).
- Capillary column: HP-5MS (30 m x 0.32 mm, 1.0 μm film thickness) or equivalent.[8]
- 2. Reagents and Materials:
- Diluent: n-Hexane or Ethyl Acetate.
- Reference standards for isopropyl tosylate and ethyl tosylate.
- Denagliptin Tosylate sample.

#### 3. Chromatographic Conditions:

Parameter	Condition
Carrier Gas	Helium at a constant linear velocity of ~26.6 cm/sec.[9]
Injector Temperature	220°C
Oven Program	Initial temperature 130°C, hold for 5 min, then ramp to 250°C at 10°C/min, hold for 3 min.[9]
Ion Source Temperature	200°C
Interface Temperature	220°C
Ionization Mode	Electron Impact (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)



| Ions to Monitor (m/z) | 91, 155, 172, 200, 214[9] |

- 4. Sample Preparation:
- Standard Solution: Prepare a stock solution of isopropyl tosylate and ethyl tosylate in the diluent. Serially dilute to prepare calibration standards.
- Sample Solution: Accurately weigh and dissolve the **Denagliptin Tosylate** sample in the diluent to a final concentration of approximately 10-20 mg/mL.
- 5. Analysis:
- Inject the prepared standard and sample solutions into the GC-MS system.
- Quantify the amount of each impurity in the sample by comparing the peak area to the calibration curve.

## Protocol 2: HPLC-UV Method for Isopropyl Tosylate and Ethyl Tosylate

This method is an alternative for laboratories where GC-MS is not readily available.

- 1. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μm).
- 2. Reagents and Materials:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Diluent: Acetonitrile/Water (50:50, v/v)
- Reference standards for isopropyl tosylate and ethyl tosylate.



- Denagliptin Tosylate sample.
- 3. Chromatographic Conditions:

Parameter	Condition
Gradient	60% B to 80% B over 15 minutes, then return to initial conditions.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	225 nm[10]

| Injection Volume | 10 µL |

- 4. Sample Preparation:
- Standard Solution: Prepare a stock solution of isopropyl tosylate and ethyl tosylate in the diluent. Serially dilute to prepare calibration standards.
- Sample Solution: Accurately weigh and dissolve the **Denagliptin Tosylate** sample in the diluent to a final concentration of approximately 1 mg/mL.
- 5. Analysis:
- Inject the prepared standard and sample solutions into the HPLC system.
- Quantify the amount of each impurity in the sample by comparing the peak area to the calibration curve.

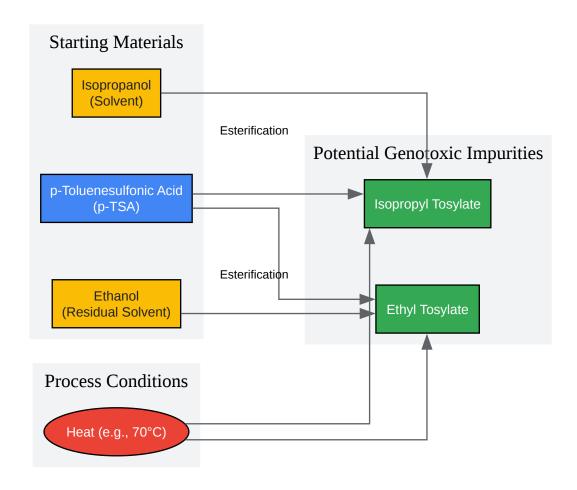
### **Quantitative Data Summary**

Table 1: Typical Analytical Method Performance for Tosylate Impurities



Parameter	GC-MS	HPLC-UV
Limit of Detection (LOD)	~0.3 μg/mL	~0.15 ppm (0.009 µg/mL)[11]
Limit of Quantitation (LOQ)	~1.0 μg/mL	~0.5 ppm (0.03 μg/mL)[11]
Linear Range	0.5 - 3.0 ppm[8]	LOQ - 6 μg/mL[11]
Recovery	90-110%	95-105%

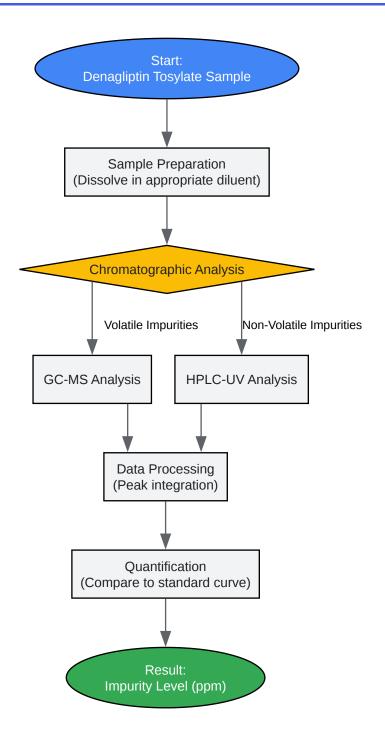
### **Visualizations**



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Caption: Formation pathway of potential genotoxic impurities.

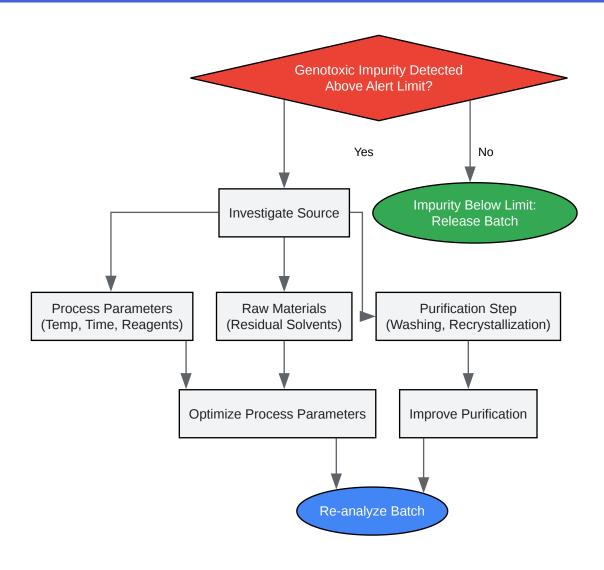




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Caption: Analytical workflow for impurity testing.





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Caption: Troubleshooting logic for impurity control.

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